2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class of compounds.
Synthesis Analysis
This involves a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. The type of reactions it undergoes, the products formed, and the conditions required for the reactions are studied.Physical And Chemical Properties Analysis
This involves studying the compound’s melting point, boiling point, solubility, color, odor, stability, etc.Scientific Research Applications
Synthesis and Reactions
A series of pyridazinones, including structures related to 2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one, have been synthesized and analyzed. The synthesized pyridazinones were then converted into various derivatives, showcasing their versatility in chemical reactions and potential for generating a range of compounds for diverse applications (Alonazy, Al-Hazimi, & Korraa, 2009).
Crystal Structure Analysis
The crystal and molecular structure of closely related pyridazinone compounds has been extensively studied. These studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications in various scientific fields (Bovio & Locchi, 1972).
Antioxidant Properties
Some pyridazinone derivatives have been studied for their antioxidant properties. This research is significant in exploring the potential use of these compounds in pharmaceuticals or as additives in various products to combat oxidative stress (Akbas et al., 2018).
Antibacterial Activities
Research has been conducted on various heterocyclic compounds derived from pyridazinones for their antibacterial properties. These studies contribute to the search for new antibacterial agents, which is especially crucial in the face of rising antibiotic resistance (El-Hashash et al., 2015).
Anticonvulsant Activity
Pyridazinone derivatives have been synthesized and tested for their anticonvulsant activity. This research highlights the potential of these compounds in the development of new drugs for treating epilepsy and related neurological disorders (Samanta et al., 2011).
Corrosion Inhibition
Pyridazinone derivatives have been evaluated for their effectiveness as corrosion inhibitors. This application is vital in industries where metal corrosion can lead to significant material and financial losses (Mashuga, Olasunkanmi, & Ebenso, 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.
Future Directions
This involves potential areas of research or applications of the compound that could be explored in the future.
properties
IUPAC Name |
2-benzyl-6-(4-bromophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDOJYRUPWIIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one |
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